4-[(E)-2-(Quinolin-2-yl)ethenyl]phenol is a synthetic organic compound belonging to the class of quinoline-phenol Schiff bases. These compounds are characterized by the presence of an azomethine group (C=N) linking a quinoline ring system to a phenol moiety. Schiff bases, in general, are known for their versatile coordination chemistry and diverse biological activities. [, ] 4-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has garnered significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
4-[(E)-2-(quinolin-2-yl)ethenyl]phenol is a compound classified within the styrylquinoline family, which is notable for its diverse biological activities. This compound features a quinoline moiety linked to a phenolic structure via an ethenyl group, making it structurally significant in medicinal chemistry. Its synthesis and evaluation have garnered attention due to potential applications in pharmacology, particularly in antitrypanosomal activity.
The compound can be sourced from various synthetic pathways that involve the condensation of quinoline derivatives with phenolic compounds. Styrylquinolines, including 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, are recognized for their role as bioactive molecules in organic synthesis and drug development. They fall under the broader category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure.
The synthesis of 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol typically involves a multi-step process that includes:
The reaction conditions generally include refluxing the reaction mixture for several hours, followed by cooling and neutralizing with sodium bicarbonate. The organic phase is extracted using solvents like ethyl acetate and dried over anhydrous sodium sulfate before concentration under reduced pressure .
The molecular structure of 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to analyze the compound's structure, providing insights into the chemical environment of hydrogen atoms within the molecule. Characteristic peaks observed in NMR spectra include those corresponding to aromatic protons and the vinyl protons of the ethenyl linkage .
4-[(E)-2-(quinolin-2-yl)ethenyl]phenol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity. For example, reactions under acidic or basic conditions can significantly influence the outcome and stability of intermediates formed during synthesis .
The mechanism of action for 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, particularly regarding its biological activity, involves interaction with specific molecular targets within cells:
Studies have demonstrated that compounds similar to 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol exhibit antitrypanosomal activity, indicating their potential use against Trypanosoma species responsible for diseases like Chagas disease .
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) can be employed to confirm its identity and purity .
4-[(E)-2-(quinolin-2-yl)ethenyl]phenol has several potential applications:
4-[(E)-2-(Quinolin-2-yl)ethenyl]phenol (IUPAC name) represents a structurally distinct styrylquinoline derivative characterized by a conjugated ethenyl bridge connecting quinoline and phenolic rings. This E-isomer configuration is crucial for its biological activity and photophysical properties. The molecule features two primary domains: an electron-deficient quinoline heterocycle functioning as an acceptor moiety and an electron-donating phenol group serving as a donor component. This donor-acceptor architecture facilitates intramolecular charge transfer (ICT), underpinning both its spectroscopic behavior and interactions with biological targets [2] [6]. Contemporary research focuses on this compound's multifaceted bioactivity profile, including plant defense potentiation, anti-angiogenic effects, and protein aggregation modulation, alongside its utility in material science due to its tunable optoelectronic properties [1] [2] [3].
The exploration of styrylquinolines originated in the early 20th century with systematic studies on quinoline-based dyes. Significant milestones include:
Early Syntheses (1900s-1950s): Initial routes relied on classical condensation reactions, particularly the Kostanecki-Robinson method involving quinaldine derivatives and aromatic aldehydes. These methods often suffered from harsh conditions, low yields, and isomer separation challenges [5].
Medicinal Chemistry Renaissance (1970s-1990s): Interest surged with the discovery of styrylquinolines' antimalarial potential (e.g., chloroquine analogues). Concurrently, researchers identified 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol derivatives as key intermediates in synthesizing more complex bioactive molecules [5].
Modern Catalytic Era (2000s-Present): Transition metal-catalyzed protocols revolutionized synthesis. For example, iridium-catalyzed transfer hydrogenation enabled efficient construction of the styrylquinoline core from 2-aminobenzyl alcohols and carbonyl partners under milder conditions (e.g., [IrCp*Cl₂]₂/t-BuOK systems), significantly improving accessibility for biological screening [5].
Table 1: Historical Development of Key Styrylquinoline Derivatives Relevant to 4-[(E)-2-(Quinolin-2-yl)ethenyl]phenol Research
Time Period | Development Milestone | Significance |
---|---|---|
Early 1900s | Kostanecki-Robinson Reaction | Enabled basic styrylquinoline scaffold synthesis via aldol-type condensations |
1970s-1980s | Antiviral/Antiparasitic Screening | Identification of styrylquinolines as core structures in drug discovery programs |
2010s | Phenotype-Based Screening | Discovery of quininib (close analogue) as potent angiogenesis inhibitor in zebrafish models [2] |
2020s | Advanced Catalytic Methods | Development of ppm-level Ir-catalyzed dehydrogenative cyclizations for sustainable synthesis [5] |
The specific compound 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol gained prominence through phenotypic screening initiatives. Notably, it was identified as Imprimatins A3 in a chemical genetics screen for plant defense activators and as a structural core in anti-angiogenic agents like quininib (a brominated derivative) [1] [2]. Its emergence coincided with advances in combinatorial chemistry, enabling high-throughput assessment of styrylquinoline libraries for diverse bioactivities [1] [5].
This compound exhibits remarkable pharmacological versatility across therapeutic areas:
Plant Defense Priming: Functions as a synthetic elicitor (Imprimatin A3) in Arabidopsis thaliana, enhancing disease resistance by modulating salicylic acid (SA) metabolism. It inhibits SA glucosyltransferases (SAGTs), increasing endogenous bioactive SA levels by ~3-fold compared to controls, thereby potentiating systemic acquired resistance (SAR) without direct antimicrobial activity [1].
Anti-Angiogenic Therapy: The closely related derivative quininib (brominated analogue) antagonizes cysteinyl leukotriene receptors (CysLT₁/CysLT₂; IC₅₀ ≈1-10 µM). This inhibits pathological angiogenesis in zebrafish hyaloid vessels (EC₅₀=4-10 µM), human microvascular endothelial cells (HMEC-1), and murine oxygen-induced retinopathy models. It demonstrates efficacy complementary to anti-VEGF biologics by targeting alternative pathways [2].
Neurotherapeutic Applications: Styrylquinoline derivatives show high affinity for pathological α-synuclein aggregates (Kᵢ=39-230 nM). Structural optimization maintains selectivity over amyloid-β, crucial for Parkinson's disease diagnostics. The compound's scaffold allows blood-brain barrier penetration (mouse brain uptake: 2.08% ID/g at 2 min post-IV), enabling CNS applications [3].
Antiviral Potential: While not directly reported for this specific derivative, structurally analogous styrylquinolines inhibit HIV-1 integrase and HCV NS5A. The conjugated system facilitates intercalation or protein binding, suggesting unexplored antiviral utility [5].
Table 2: Key Biological Activities and Mechanisms of 4-[(E)-2-(Quinolin-2-yl)ethenyl]phenol and Derivatives
Therapeutic Area | Mechanism/Target | Experimental Findings | Reference |
---|---|---|---|
Plant Immunity | SAGT inhibition → ↑SA accumulation | 70% reduction in Pseudomonas syringae growth in treated Arabidopsis; EC₅₀~15 µM | [1] |
Ocular Angiogenesis | CysLT₁/CysLT₂ receptor antagonism | >50% inhibition of hyaloid vessels in zebrafish; IC₅₀=4-10 µM | [2] |
α-Synuclein Imaging | Selective α-syn aggregate binding | Kᵢ(α-syn)=39.3 nM; Selectivity ratio (Aβ/α-syn)=5.85 | [3] |
Material Science | Donor-acceptor charge transfer | Emission tunability (450-600 nm); Copolymers exhibit 80-93% quantum yield | [6] |
Structure-Activity Relationship (SAR) Insights:
Material science applications exploit its optoelectronic properties. Incorporated into copolymers (e.g., with methyl methacrylate), it enables emission tuning from blue (450 nm) to orange (600 nm) based on substituents, achieving photoluminescence quantum yields up to 93%. These properties are valuable for OLEDs and fluorescence sensors [6].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0